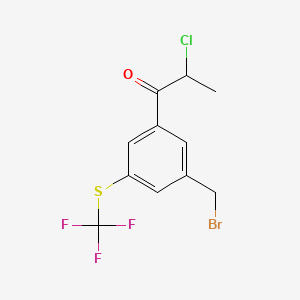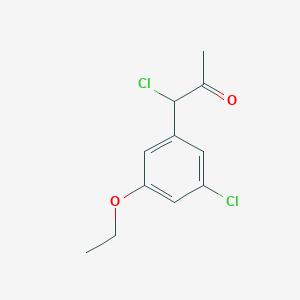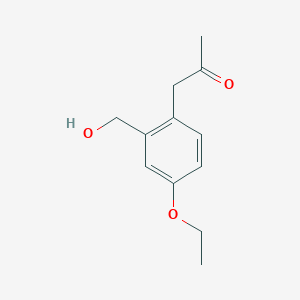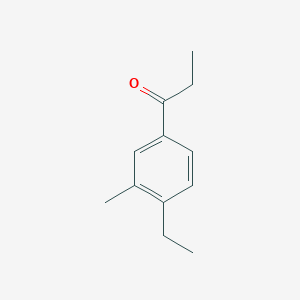
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Bromination: Introduction of the bromomethyl group through bromination reactions.
Trifluoromethylation: Incorporation of the trifluoromethylthio group using trifluoromethylating agents.
Chlorination: Addition of the chloropropanone moiety via chlorination reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can interact with various enzymes and receptors, influencing their activity and leading to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with bromomethyl, trifluoromethylthio, and chloropropanone groups but with variations in their structure. Examples include:
- 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-(Bromomethyl)-4-(trifluoromethyl)benzene
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one.
Eigenschaften
Molekularformel |
C11H9BrClF3OS |
|---|---|
Molekulargewicht |
361.61 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)8-2-7(5-12)3-9(4-8)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
XTXULIBBWUAIFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=CC(=C1)CBr)SC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)

![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)


